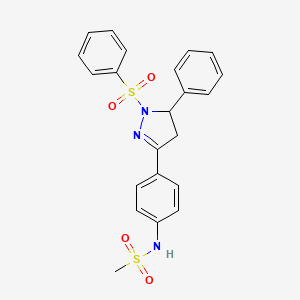

N-(4-(5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"N-(4-(5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide" is a complex organic compound featuring a methanesulfonamide group attached to a substituted pyrazoline ring system

Mécanisme D'action

Target of Action

The primary target of this compound is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . It plays a crucial role in the progression of neurodegenerative diseases such as Parkinson’s disease, Alzheimer’s disease, Multiple sclerosis, and HIV-associated dementia .

Mode of Action

The compound interacts with the NLRP3 inflammasome, inhibiting its activation . The activation of the NLRP3 inflammasome is known to be controlled by a two-step signal: the priming step (signal 1) and the activating step (signal 2). The signal 1 is induced by the activation of the transcriptional factor NF-κB, resulting in the upregulation of NLRP3 and pro-IL-1β .

Biochemical Pathways

The compound affects the NLRP3 inflammasome pathway . When the NLRP3 inflammasome is activated, it can produce a number of proinflammatory factors including IL-1β, as well as neurotoxic mediators such as nitric oxide (NO) and reactive oxygen species (ROS) . Once secreted, IL-1β can stimulate the surrounding microglia or astrocytes to produce other proinflammatory factors such as TNF-α, iNOS, COX-2, and IL-6, which contribute to neuronal cell death and injuries .

Result of Action

The inhibition of the NLRP3 inflammasome by this compound leads to a decrease in the production of proinflammatory factors and neurotoxic mediators . This could potentially reduce inflammation and neuronal cell death, providing a therapeutic strategy for neuroinflammatory diseases .

Méthodes De Préparation

Synthetic routes and reaction conditions:

The synthesis typically begins with the formation of the pyrazoline core. This can be achieved by the reaction of hydrazine derivatives with α,β-unsaturated ketones.

The next steps involve the phenyl sulfonylation at specific positions on the pyrazoline ring, which is often achieved through a sulfonation reaction using reagents like phenylsulfonyl chloride in the presence of a base, usually pyridine or triethylamine.

Final steps include the attachment of the methanesulfonamide group, utilizing a nucleophilic substitution reaction where methanesulfonyl chloride reacts with an amine precursor under mild conditions.

Industrial production methods:

Industrial production typically mirrors laboratory synthesis but is scaled up. Key considerations include the efficiency of the sulfonation steps, yield optimization, and ensuring the purity of intermediates and final products. Often, continuous flow processes are used to increase yield and streamline the synthesis.

Analyse Des Réactions Chimiques

Types of reactions it undergoes:

Oxidation: : Can occur at specific reactive sites within the pyrazoline ring or sulfonamide groups, potentially using oxidizing agents like hydrogen peroxide or permanganate.

Reduction: : May involve the reduction of any accessible nitro groups to amines, or reduction of the sulfone group to a sulfide.

Substitution: : Likely at the phenyl rings or sulfonamide moiety, typically through electrophilic or nucleophilic substitution reactions.

Common reagents and conditions used:

Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Substituting Agents: : Various electrophiles or nucleophiles, depending on the reaction conditions.

Major products formed from these reactions:

Oxidative products could include sulfoxides or sulfones.

Reductive products might feature reduced nitro derivatives or sulfide forms.

Substitution reactions typically yield a variety of substituted phenyl derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds containing pyrazole and sulfonamide groups exhibit promising anticancer properties. The mechanism often involves the inhibition of specific protein kinases that are crucial for cancer cell proliferation. For instance, studies have shown that sulfonamide derivatives can regulate the activity of serum and glucocorticosteroid-regulated kinases (SGK), which are implicated in various cancers, including breast cancer and leukemia .

Anti-inflammatory Properties

N-(4-(5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has been investigated for its anti-inflammatory effects. The sulfonamide group is known to interact with inflammatory pathways, potentially reducing symptoms associated with conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Sulfonamides are historically known for their antibacterial effects, and derivatives like this one may exhibit similar activities against a range of pathogens, including bacteria and fungi .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

Case Study 1: Anticancer Evaluation

In a study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound and tested their cytotoxicity against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The results indicated that certain modifications to the pyrazole ring enhanced anticancer activity significantly compared to the parent compound .

Case Study 2: Inhibition of Protein Kinases

Another research effort focused on the compound's ability to inhibit specific protein kinases involved in cellular signaling pathways related to cancer progression. The findings suggested that this compound could serve as a lead structure for developing new kinase inhibitors targeted at treating various malignancies .

Comparaison Avec Des Composés Similaires

N-phenylmethanesulfonamide

5-phenyl-1-(phenylsulfonyl)pyrazoline

Various sulfonamide derivatives: : Like sulfanilamide or sulfamethoxazole.

Activité Biologique

N-(4-(5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, structural characteristics, and biological activity, particularly focusing on its roles as an enzyme inhibitor and receptor modulator.

Structural Characteristics

The compound features a distinctive structure comprising:

- Pyrazole ring : A five-membered ring containing two nitrogen atoms.

- Phenyl groups : Multiple phenyl rings enhance its hydrophobic interactions.

- Methanesulfonamide moiety : Known for its ability to form strong hydrogen bonds, which is crucial for biological interactions.

The molecular formula of this compound is C22H24N4O2S2, with a molecular weight of approximately 480.6 g/mol. These structural features contribute to its reactivity and potential biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the pyrazole ring through the reaction of hydrazine with suitable diketones.

- Tosylation of the pyrazole using p-toluenesulfonyl chloride.

- Coupling the tosylated pyrazole with a methanesulfonamide derivative.

Optimizing these synthetic routes can enhance yield and purity while adhering to green chemistry principles .

Enzyme Inhibition and Receptor Modulation

Research indicates that this compound exhibits significant biological activities:

- Enzyme Inhibition : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity through the formation of hydrogen bonds. This interaction can disrupt enzyme function, which is critical in therapeutic contexts.

- Receptor Modulation : The compound has been investigated for its ability to modulate receptor activity, which can influence signaling pathways involved in various diseases .

Anti-inflammatory and Anticancer Properties

Preliminary studies suggest that compounds similar to this compound may possess anti-inflammatory and anticancer properties. For instance:

- Cytotoxicity Testing : Various derivatives have shown promising cytotoxic effects against cancer cell lines, with IC50 values ranging from 2.38 to 14.74 µM . The most active compounds in similar studies have demonstrated selectivity towards specific cancer cell lines, indicating potential therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that certain derivatives exhibited significant growth inhibition in cancer cell lines, suggesting that modifications in the chemical structure can enhance antiproliferative effects .

- Apoptosis Induction : Research indicated that some derivatives could induce apoptosis in cancer cells, further supporting their potential as anticancer agents .

Interaction Studies

Molecular docking studies have been employed to predict how this compound interacts with various biological targets. These studies are crucial for elucidating the mechanism of action and optimizing the compound for therapeutic use .

Propriétés

IUPAC Name |

N-[4-[2-(benzenesulfonyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4S2/c1-30(26,27)24-19-14-12-17(13-15-19)21-16-22(18-8-4-2-5-9-18)25(23-21)31(28,29)20-10-6-3-7-11-20/h2-15,22,24H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAIGUBAPAFBHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.